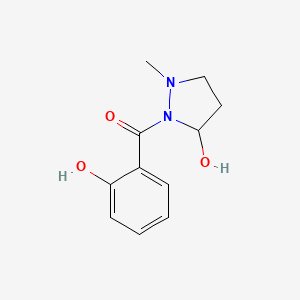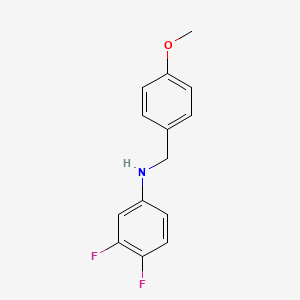
5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, also known as HBPT or HPT, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This molecule belongs to the thiazolidinone family and possesses a unique chemical structure that allows it to interact with different biological systems.
Mécanisme D'action
The mechanism of action of 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it has been suggested that this molecule works by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development of various diseases. 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects in different biological systems. In vitro studies have demonstrated that 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Moreover, 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce oxidative stress and inflammation in different animal models, indicating its potential therapeutic applications in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its stability, solubility, and availability. However, the limitations of 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one include its relatively low potency and selectivity, which may affect its efficacy and safety in vivo.
Orientations Futures
There are several future directions for the research and development of 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to explore the use of 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate the structural modifications of 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one to improve its pharmacological properties such as potency, selectivity, and bioavailability. Furthermore, the use of 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one as a chemical probe for studying the biological systems involved in different diseases is another potential direction for future research.
Méthodes De Synthèse
The synthesis of 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-hydroxybenzaldehyde with thiourea and 3-propyl-1,2-thiazolidinedione in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Applications De Recherche Scientifique
5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific fields such as medicine, pharmacology, and biotechnology. This molecule has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-2-7-14-12(16)11(18-13(14)17)8-9-3-5-10(15)6-4-9/h3-6,8,15H,2,7H2,1H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDRUKGJUDJBJZ-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-2-(2-thienyl)acetamide](/img/structure/B5150332.png)
![10,10'-[1,2-ethanediylbis(iminomethylylidene)]bis(8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione)](/img/structure/B5150337.png)
![11-(2-bromo-3,4,5-trimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5150354.png)
![N-(4-butoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5150360.png)
![2-(ethylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5150367.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5150379.png)
![2-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5150387.png)


![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5150405.png)
![2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B5150413.png)
![3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole](/img/structure/B5150429.png)
